2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. Key structural elements include:
- Isobutyl substituent at position 2 of the imidazole ring, which enhances lipophilicity compared to smaller alkyl groups (e.g., methyl or benzyl) .
- Thioacetamide group at position 5, which facilitates hydrogen bonding and sulfur-based interactions with biological targets .
- 3-Oxo-2,3-dihydroimidazo[1,2-c]quinazoline scaffold, a rigid heterocyclic system that may influence conformational stability and target selectivity .
Properties
IUPAC Name |
2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-9(2)7-12-15(22)20-14(18-12)10-5-3-4-6-11(10)19-16(20)23-8-13(17)21/h3-6,9,12H,7-8H2,1-2H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRIAOQOCAOMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thioacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of PI3K and HDAC. PI3K is involved in cell growth and survival pathways, while HDAC regulates gene expression by modifying chromatin structure. By inhibiting these enzymes, 2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs with Modified Imidazo[1,2-c]quinazoline Substituents
Key Findings :
Compounds with Different Heterocyclic Cores
Key Findings :
Functional Group Variations in Thioacetamide Derivatives
Key Findings :
- Bromophenyl substituents (e.g., Compound 26 ) may enhance halogen bonding with hydrophobic protein pockets.
- Thiazole/thiadiazole fragments in triazinoquinazoline derivatives amplify antitumor activity by engaging in additional hydrogen bonds .
Discussion of Research Trends and Gaps
- Synthetic Efficiency : The target compound’s synthesis route is unspecified in the evidence, but related imidazoquinazoline derivatives are synthesized via alkylation or carbonyldiimidazole methods with yields >70% .
- Biological Data: While the target compound lacks explicit activity data, structural parallels to anticancer triazinoquinazolines and anti-inflammatory triazoles warrant further testing.
- Structure-Activity Relationship (SAR) : The isobutyl group’s steric effects and the thioacetamide’s hydrogen-bonding capacity are critical for optimizing pharmacokinetics and target affinity.
Biological Activity
2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer therapy. Its structure features an imidazoquinazoline moiety, which has been associated with various biological activities, especially as inhibitors of key enzymes involved in cancer progression.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 450.56 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₄O₃S |
| Molecular Weight | 450.56 g/mol |
| CAS Number | 1173761-73-3 |
The primary biological activity of this compound is attributed to its dual inhibitory action on phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets are critical in various signaling pathways that regulate cell growth, survival, and apoptosis.
- PI3K Inhibition : PI3K is involved in cellular processes such as growth and proliferation. Inhibition leads to reduced survival signals in cancer cells.
- HDAC Inhibition : HDACs play a role in modifying chromatin structure and gene expression. Their inhibition can reactivate tumor suppressor genes and induce apoptosis in malignant cells.
Biological Activity Studies
Research has demonstrated that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines.
Case Studies
-
Anticancer Activity : A study evaluated the compound's efficacy against multiple cancer cell lines using the National Cancer Institute (NCI) protocols. Results indicated significant cytotoxicity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from to across different cancer types including colon and ovarian cancers .
Cancer Type GI50 Value (μM) Colon Cancer 0.41 - 0.69 Melanoma 0.48 - 13.50 Ovarian Cancer 0.25 - 5.01 - Mechanistic Insights : Interaction studies have shown that the compound binds effectively to target proteins like PI3K and HDAC, which was confirmed through biochemical assays and molecular docking studies.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that specific modifications to the imidazoquinazoline core can enhance biological activity. For instance, substituents at certain positions on the quinazoline ring can significantly affect the binding affinity and inhibitory potency against PI3K and HDAC.
Q & A
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
- Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites that may explain reduced in vivo activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
